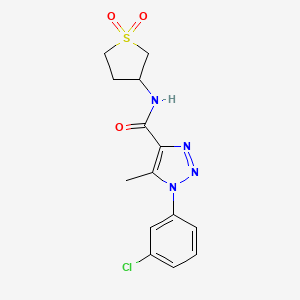

1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 924825-08-1

Cat. No.: VC4464536

Molecular Formula: C14H15ClN4O3S

Molecular Weight: 354.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924825-08-1 |

|---|---|

| Molecular Formula | C14H15ClN4O3S |

| Molecular Weight | 354.81 |

| IUPAC Name | 1-(3-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H15ClN4O3S/c1-9-13(14(20)16-11-5-6-23(21,22)8-11)17-18-19(9)12-4-2-3-10(15)7-12/h2-4,7,11H,5-6,8H2,1H3,(H,16,20) |

| Standard InChI Key | OFGHRDOYTRUUJE-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3CCS(=O)(=O)C3 |

Introduction

Structural Features

-

Triazole Ring: The 1H-1,2,3-triazole core is known for its stability and versatility in forming various derivatives with diverse biological activities .

-

3-Chlorophenyl Group: This substituent can enhance the compound's reactivity and interaction with biological targets.

-

Dioxidotetrahydrothiophenyl Moiety: This group contributes to the compound's unique chemical properties and potential biological activity.

Synthesis

The synthesis of triazole-based compounds typically involves click chemistry reactions, such as the condensation of azides with alkynes in the presence of copper(I) catalysts . For compounds with a dioxidotetrahydrothiophenyl group, synthesis may involve oxidation steps to introduce the sulfone functionality.

Potential Biological Activities

Compounds with similar structures have shown promising biological activities:

-

Antiproliferative Activity: Some triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines .

-

Enzyme Inhibition: The presence of functional groups like amides and carbonyls can facilitate interactions with enzymes, suggesting potential as enzyme inhibitors.

-

Antimicrobial Properties: Benzamide derivatives, which share some structural similarities, have been explored for their antimicrobial activities.

Research Findings

-

Triazole Derivatives: Have shown promising results in antiproliferative assays and may have potential in cancer therapy .

-

Dioxidotetrahydrothiophene Moiety: Contributes to unique chemical reactivity and biological interactions.

Future Directions

Further research is needed to elucidate the biological mechanisms and therapeutic potential of 1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety.

Data Table: Comparison of Similar Compounds

This table highlights the diversity of compounds with similar structural elements and their potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume